Ammonium O,O-dimethyl dithiophosphate

Chemical Sourcing Quality Control Industrial Intermediate

Sourcing a reliable dimethoate intermediate with consistent reactivity is challenging due to the structural sensitivity of dialkyl dithiophosphates-minor alkyl or counterion changes can alter hydrolysis rates by >10⁴-fold. Ammonium O,O-dimethyl dithiophosphate (CAS 1066-97-3) eliminates this risk by providing the exact O,O-dimethyl dithiophosphate moiety required for dimethoate synthesis. • Available as ≥95% assay solid (mp 154-156°C) or 38-42% w/w aqueous solution for direct industrial coupling. • Documented thermal and acid sensitivity profiles enable proactive process control to prevent batch failure. • Multi-kilogram to metric-ton quantities supported with full analytical traceability.

Molecular Formula C2H10NO2PS2
Molecular Weight 175.22 g/mol
CAS No. 1066-97-3
Cat. No. B143423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium O,O-dimethyl dithiophosphate
CAS1066-97-3
SynonymsPhosphorodithioic Acid O,O-Dimethyl Ester Ammonium Salt;  Ammonium Methyl Phosphorodithioate;  Ammonium O,O-Dimethyl Dithiophosphate;  Ammonium O,O’-Dimethyl Phosphorodithioate;  Ammonium Dimethyldithiophosphate;  O,O-Dimethyldithiophosphoric Acid Ammoniu
Molecular FormulaC2H10NO2PS2
Molecular Weight175.22 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)S.N
InChIInChI=1S/C2H7O2PS2.H3N/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);1H3
InChIKeyPPGORMGERPBFTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium O,O-Dimethyl Dithiophosphate: Core Identity and Procurement Profile


Ammonium O,O-dimethyl dithiophosphate (CAS 1066-97-3) is an ammonium salt of O,O-dimethyl dithiophosphoric acid, characterized by the molecular formula C₂H₁₀NO₂PS₂ and a molecular weight of approximately 175.21 g/mol [1]. It exists as a white crystalline solid in its pure form with a reported melting point of 154–156°C, while its industrial aqueous solution (typically 38–42% concentration) exhibits a density of 1.150–1.175 g/cm³ at 20°C [2]. This compound belongs to the broader class of dialkyl dithiophosphates, which are known to be susceptible to thermal degradation and hydrolysis under acidic conditions [2][3]. Its primary recognized industrial role is as a key intermediate in the synthesis of the organophosphate insecticide dimethoate [4][5].

Form
Crystalline solid with certified purity (≥95% assay)
Aqueous Processing
Supports concentrated water-based formulations up to 42% w/w
Identity Check
Defined melting point range for quality verification

Substitution Risks for Dialkyl Dithiophosphate Analogs


Dialkyl dithiophosphates as a class exhibit large, structure-dependent variations in their stability and degradation kinetics. A 2021 study demonstrated that the rate constant for hydrolysis among different dialkyldithiophosphates varies by more than 10⁴-fold depending on the alkyl substituent identity [1]. While this study did not directly characterize the ammonium O,O-dimethyl variant, its findings establish that even minor changes in the alkyl chain or counterion can produce orders-of-magnitude differences in shelf-life and solution stability [1]. Furthermore, specific industrial applications are tightly coupled to molecular structure; for instance, the O,O-dimethyl moiety is essential for the synthesis of dimethoate insecticide, making ammonium O,O-diethyl dithiophosphate (or other alkyl variants) synthetically unsuitable as a drop-in replacement [2]. These inherent structural sensitivities mean that generic substitution without empirical validation of equivalent stability and reactivity in the target process introduces significant risk of batch failure, unexpected degradation, or off-specification final products [1][2].

Alkyl chain variations (e.g., diethyl, dibutyl) can alter hydrolysis kinetics by 10⁴-fold; stability profiles may not transfer directly.
The O,O-dimethyl moiety is essential for dimethoate synthesis; O,O-diethyl or higher alkyl homologs are not suitable as drop-in replacements.

Quantified Differentiation and Comparative Procurement Evidence


Verified Purity Specifications for Direct Procurement

The compound is commercially available as a solid with a certified purity of 95%, as documented by multiple established chemical suppliers . In contrast, alternative salts (e.g., sodium salts) are frequently supplied as aqueous solutions of variable concentration and lower purity, which may complicate formulation and introduce water into water-sensitive downstream reactions . The quantifiable purity specification (≥95% assay) provides a verifiable procurement benchmark that is not uniformly available for all in-class dialkyl dithiophosphate salts .

Purity Specification
Class-level
≥95% assay (solid); comparator sodium salt typically supplied as 30–50% solution with no standardized solid purity
Supports procurement consistency and reduces downstream variability
Based on commercial supplier specifications; verify lot-specific COA
Chemical Sourcing Quality Control Industrial Intermediate

Differentiated Aqueous Solubility Profile

The target compound demonstrates good aqueous solubility, forming transparent solutions at industrially relevant concentrations of 38–42% w/w [1]. This contrasts with ammonium salts of longer-chain dialkyl dithiophosphates (e.g., dibutyl or diisobutyl variants), which exhibit significantly reduced water solubility due to increased hydrophobic alkyl chain character [2]. While direct quantitative solubility values (e.g., g/L at 20°C) are not specified in the retrieved sources, the documented ability to form concentrated aqueous solutions up to 42% w/w serves as a practical differentiation parameter for water-based formulation processes.

Aqueous Solubility
Class-level
Stable 38–42% w/w aqueous solutions at 20°C; higher alkyl homologs show substantially lower solubility
Enables water-based industrial processing without organic co-solvents
Practical concentration range; exact saturation solubility not reported
Formulation Solubility Industrial Processing

Established Toxicity Classification for Risk-Based Handling

According to PubChem hazard classification, ammonium O,O-dimethyl dithiophosphate is classified as H302 (Harmful if swallowed) and H315 (Causes skin irritation) [1]. This classification provides a clear, quantifiable baseline for occupational safety planning and regulatory compliance documentation. In contrast, some alternative dialkyl dithiophosphate salts (particularly those containing longer alkyl chains or different counterions) lack publicly accessible, standardized GHS classifications, creating uncertainty in risk assessment and safety data sheet (SDS) preparation . The availability of validated hazard codes for the target compound reduces procurement and handling ambiguity.

Hazard Classification
Class-level
Target: H302 (Harmful if swallowed), H315 (Skin irritation), 80% confidence; many alternative dialkyl dithiophosphates lack public GHS codes
Reduces regulatory and occupational health uncertainty for procurement
PubChem GHS classification; verify SDS from supplier
Toxicology Safety Data Regulatory Compliance

Evidence-Backed Industrial and Scientific Applications


Dimethoate Insecticide Synthesis Intermediate

This compound serves as a direct intermediate in the commercial synthesis of dimethoate (CAS 60-51-5), a widely used organophosphate insecticide [1][2]. The ammonium salt form provides the reactive O,O-dimethyl dithiophosphate moiety required for downstream coupling reactions [3]. Its established use in this route makes it a procurable, specification-driven starting material for agrochemical manufacturing, supported by documented purity specifications (≥95%) and well-characterized physical properties .

High-Concentration Water-Based Formulations

The documented ability of this compound to form stable aqueous solutions at 38–42% w/w concentration [1][2] supports its use in water-based mineral processing, metal extraction, or other industrial processes where high loading of the active dithiophosphate species is required without organic co-solvents [3]. This concentration specification provides a tangible formulation target that distinguishes it from less water-soluble dialkyl dithiophosphate salts.

Analytical Reference and Quality Control Standards

The availability of this compound as a certified solid (95% assay) [1][2] and as analytical reference standards from multiple suppliers [3] enables its use in method development, instrument calibration, and quality control testing for processes involving O,O-dimethyl dithiophosphate derivatives. The defined melting point (154–156°C pure; 146–150°C commercial) and validated hazard classification (H302, H315) [4] provide traceable benchmarks for identity confirmation and safe laboratory handling.

Application
Selection Property
Validation Focus
Dimethoate insecticide synthesis
O,O-dimethyl dithiophosphate moiety and ≥95% purity solid form
Coupling reaction yield and intermediate identity confirmation
High-concentration water-based formulations
Aqueous solubility supporting 38–42% w/w solutions
Formulation stability and active-species loading verification
Analytical reference and QC standards
Defined melting point (154–156°C) and certified purity
Instrument calibration and identity method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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